2-(Pyridin-2-yl)morpholine
Overview
Description
Scientific Research Applications
1. Corrosion Inhibition
- Application: Cadmium(II) Schiff base complexes, including those with 2-(Pyridin-2-yl)morpholine derivatives, have been explored for their corrosion inhibition properties on mild steel, especially in acidic environments. These complexes have shown promising results in protecting steel surfaces from corrosion, as evidenced by electrochemical impedance spectroscopy and potentiodynamic polarization studies (Das et al., 2017).
2. Catalysis in Organic Reactions
- Application: Compounds like 1-(Morpholin-1-yl-pyridin-2-yl-methyl)-2-naphthol have been developed as efficient ligands for palladium-catalyzed Mizoroki–Heck reactions in neat water, showing moderate to excellent yields. This advancement is significant in organic synthesis as it facilitates reactions under environmentally friendly conditions (Wang et al., 2013).
3. Synthesis of Bioactive Compounds
- Application: Morpholine derivatives, including 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, are utilized in synthesizing potent antimicrobials and
4. Photoluminescence and Optical Properties
- Application: Complexes containing morpholine derivatives, such as [Cu(mor)I] where 'mor' represents morpholine, have demonstrated photoluminescent properties in noncoordinating solvents. This feature is valuable in the field of materials science, particularly for the development of new luminescent materials and optical applications (Vogler & Kunkely, 1986).
5. Pharmaceutical Research
- Application: Morpholine derivatives play a crucial role in the discovery and development of pharmaceutical compounds. For example, 4-(Pyrimidin-4-yl)morpholines are key pharmacophores in PI3K and PIKKs inhibition, an area critical in cancer therapy and other diseases. These compounds' structural features make them valuable for designing kinase hinge binders (Hobbs et al., 2019).
6. Synthesis of Novel Chemical Structures
- Application: Research on morpholine derivatives has led to the synthesis of new chemical structures with potential applications in various fields. For example, the synthesis of 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one demonstrates the versatility of these compounds in creating complex and functionalized molecules (Morales-Salazar et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-pyridin-2-ylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYSUQONMBDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598292 | |
Record name | 2-(Pyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018656-53-5 | |
Record name | 2-(Pyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of the 2-(pyridin-2-yl)morpholine group in the thiadiazole scaffold contribute to the antagonist activity against the histamine H3 receptor?
A1: While the paper does not explicitly delve into the specific binding interactions of the this compound group with the histamine H3 receptor, it highlights that this moiety, along with other structural features in the thiadiazole series, contributes to the overall potency and efficacy of these compounds. [] The paper focuses on the synthesis and in vivo antidiabetic efficacy of these compounds in a mouse model. Further studies, such as structure-activity relationship (SAR) investigations and molecular modeling simulations, would be needed to elucidate the precise binding interactions and the contribution of the this compound group to the antagonist activity.
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